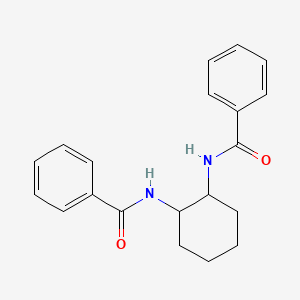
N-(2-benzamidocyclohexyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzamidocyclohexyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a cyclohexyl ring, which is further substituted with another benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzamidocyclohexyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendly process, and short reaction times .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves the use of high-temperature reactions between carboxylic acids and amines. The process may also employ catalysts to enhance the reaction efficiency and yield. The use of ultrasonic irradiation and green catalysts is gaining popularity due to their environmental benefits and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-benzamidocyclohexyl)benzamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted benzamide derivatives .
Aplicaciones Científicas De Investigación
N-(2-benzamidocyclohexyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of novel therapeutic agents, particularly for its potential anticancer and antibacterial properties.
Materials Science: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Biological Research: It is used in studies investigating the biological activity of benzamide derivatives, including their interactions with enzymes and receptors.
Mecanismo De Acción
The mechanism of action of N-(2-benzamidocyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an allosteric activator or inhibitor, modulating the activity of these targets. For example, some benzamide derivatives have been shown to activate human glucokinase, leading to increased catalytic activity and potential therapeutic effects for conditions like type-2 diabetes .
Comparación Con Compuestos Similares
Similar Compounds
N-benzimidazol-2yl benzamide: Known for its allosteric activation of human glucokinase.
2,3-dimethoxybenzamide: Exhibits antioxidant and antibacterial activities.
3-acetoxy-2-methylbenzamide: Known for its antibacterial properties.
Uniqueness
N-(2-benzamidocyclohexyl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual benzamide groups and cyclohexyl ring provide a versatile framework for various chemical modifications and applications, making it a valuable compound in both research and industrial contexts.
Propiedades
Fórmula molecular |
C20H22N2O2 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
N-(2-benzamidocyclohexyl)benzamide |
InChI |
InChI=1S/C20H22N2O2/c23-19(15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)22-20(24)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14H2,(H,21,23)(H,22,24) |
Clave InChI |
XGJXNIDAUZPOHW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-tert-Butyl-6-oxo-4-trifluoromethyl-6,7-dihydro-1H-pyrrolo-[2,3-b]-pyridine-3-carbonitrile](/img/structure/B12452445.png)
![N-(4-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B12452452.png)


![4-(4-Chlorophenyl)-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B12452470.png)
![1-[2-(4-Aminoanilino)cyclopenten-1-yl]-2,2,3,3-tetrafluoro-propan-1-one](/img/structure/B12452473.png)
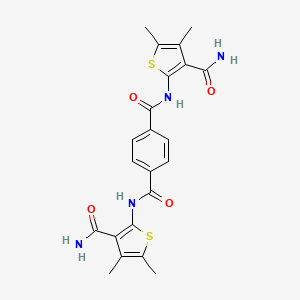
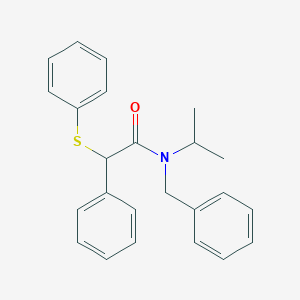
![4-(2'-Amino-4'-methyl-[4,5']bithiazolyl-2-ylamino)-benzenesulfonamide](/img/structure/B12452490.png)
![1-benzyl-3,4-dimethyl-5-[(3-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12452499.png)
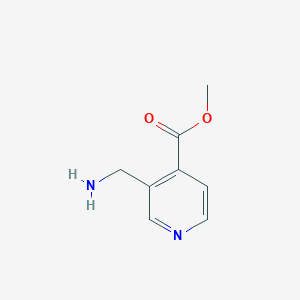
![N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12452505.png)
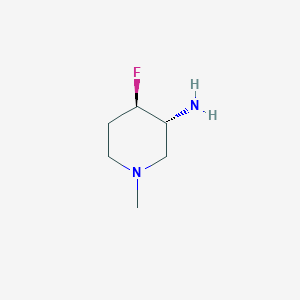
![2-hydroxy-N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}benzamide](/img/structure/B12452516.png)
